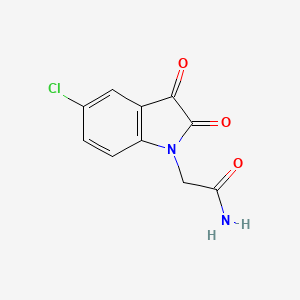

2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of isatin . Isatin is a versatile molecule that displays diverse biological activities, including anticancer activity . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

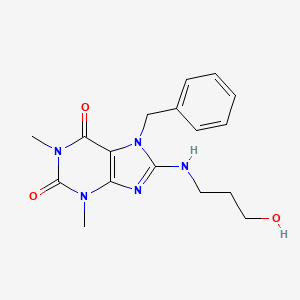

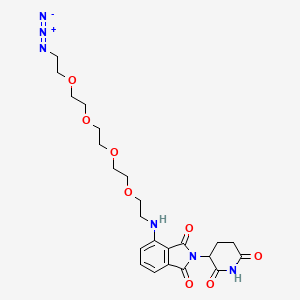

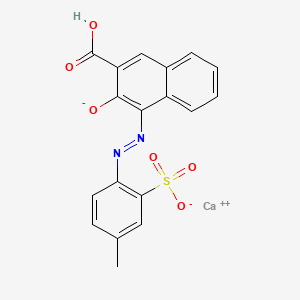

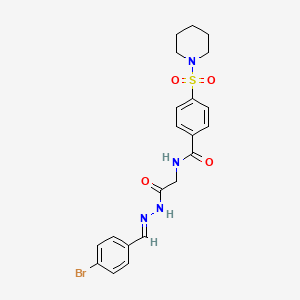

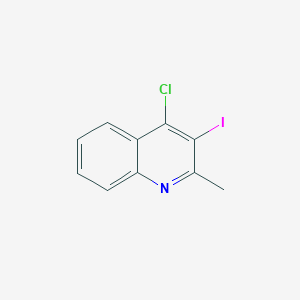

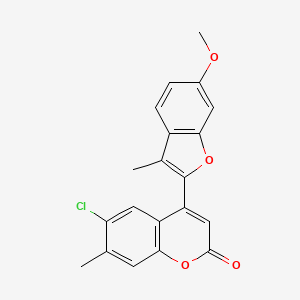

The synthesis of this compound involves the use of isatin and 5,7-dibromoisatin . All newly synthesized compounds were characterized using IR, 1H NMR, MS, and elemental analysis .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It contains a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

The susceptibility of isatin to attack by nucleophiles at C3 resulted in the generation of a large number of 3-substituted isatins . The outcomes indicated that electron-withdrawing substitutions at para position of the phenyl ring and 5, 7 positions of the isatin ring and increasing lipophilicity of the compound increased the cytotoxic activity .Scientific Research Applications

Cancer Research

2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide: has been studied for its potential in cancer therapy. Derivatives of this compound have shown cytotoxic activity against various cancer cell lines. For instance, certain N-phenylacetamide derivatives synthesized from isatin, which is structurally similar to our compound of interest, have demonstrated selectivity toward breast cancer cells (MCF-7) with low IC50 values, indicating potent cytotoxic activity .

Antiviral Applications

Indole derivatives, including those related to our compound, have been reported to exhibit antiviral properties. Compounds with an indole nucleus have been synthesized and tested for inhibitory activity against influenza A and other RNA and DNA viruses, showing promising results . This suggests potential use in developing antiviral drugs.

Agricultural Research

In the agricultural sector, indole derivatives are significant due to their role as plant hormones. Indole-3-acetic acid, for example, is a plant hormone derived from tryptophan degradation and is crucial for plant growth. The structural similarity of our compound to these indole-based plant hormones points to potential applications in enhancing plant growth and productivity .

Drug Development

The scaffold of our compound is a part of many synthetic drug molecules. Its biological activity makes it a valuable pharmacophore for developing new therapeutic agents. It binds with high affinity to multiple receptors, which is essential in the design of drugs with targeted actions .

Organic Synthesis

In organic chemistry, our compound can be used as a building block for synthesizing various heterocyclic compounds. Its reactivity due to the indole nucleus allows for the creation of diverse derivatives with potential biological activities .

Environmental Studies

While direct references to environmental studies involving this specific compound are not readily available, the broader family of indole derivatives to which it belongs has been explored for environmental applications. These include the study of microbial interactions with indole-related compounds and their impact on environmental bioremediation processes .

Future Directions

The compound “2-(5,7-dibromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-nitrophenyl)acetamide” was found to be the most active compound in the series and demonstrated higher selectivity toward MCF-7 cell line . This indicates that this compound may possess equipotent cytotoxic activity to vinblastine . This compound is particularly promising, since it could kill cancer cells 19–20 times more effectively than the non-cancer cells . Hence, it may be used as a lead for further development .

Mechanism of Action

Target of Action

The compound 2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .

Mode of Action

The mode of action of indole derivatives can vary widely depending on the specific derivative and its targets . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . .

Result of Action

The result of a compound’s action at the molecular and cellular level is largely dependent on its mode of action and the biochemical pathways it affects. As mentioned, indole derivatives can have a wide range of biological activities . .

properties

IUPAC Name |

2-(5-chloro-2,3-dioxoindol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O3/c11-5-1-2-7-6(3-5)9(15)10(16)13(7)4-8(12)14/h1-3H,4H2,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRIBMAHQQLAHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=O)N2CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid](/img/structure/B2743657.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2743662.png)

![Thieno[3,2-b]furan-5-ylmethanol](/img/structure/B2743665.png)

![4-Chloro-2-methoxy-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2743671.png)